1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
Overview
Description
1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one is an organic compound characterized by the presence of both difluorophenyl and trifluoropropanone groups
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a suitable acetophenone, such as 2,5-difluoroacetophenone, is reacted with a suitable benzaldehyde derivative in the presence of a base like sodium hydroxide in ethanol . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in biological systems, it may induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP and caspase-3 . This suggests that the compound’s mechanism of action is related to the induction of programmed cell death.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one: This compound has similar structural features but differs in the position of the fluorine atoms on the phenyl ring.
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one: Another similar compound with different fluorine substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYRSWNVHYPHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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